4-(2,4-dimethoxyphenyl)benzoic Acid

Analytical Chemistry Quality Control Procurement Compliance

4-(2,4-Dimethoxyphenyl)benzoic acid is a regiospecific biphenyl carboxylic acid building block with a precise 2,4-dimethoxy substitution pattern. This distinct substitution alters electronic distribution and steric profile compared to its 2,5- and 2,6- regioisomers, ensuring reproducible synthetic yields, predictable crystallization, and reliable SAR data. Procure with confidence for ligand scaffolds, coordination chemistry, and compound library diversification where molecular geometry is critical.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 108474-22-2
Cat. No. B019889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dimethoxyphenyl)benzoic Acid
CAS108474-22-2
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC
InChIInChI=1S/C15H14O4/c1-18-12-7-8-13(14(9-12)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17)
InChIKeyXVVFNXGUNVVYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethoxyphenyl)benzoic Acid (CAS 108474-22-2): Physicochemical Baseline for Research Sourcing


4-(2,4-Dimethoxyphenyl)benzoic acid (CAS 108474-22-2), also known as 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid, is a substituted biphenyl carboxylic acid derivative with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . Key predicted physicochemical properties include a boiling point of 408.5±40.0 °C, a density of 1.199±0.06 g/cm³, and a pKa of 4.11±0.10 . This compound is primarily utilized as a research intermediate and building block in organic synthesis, rather than as a final bioactive entity .

4-(2,4-Dimethoxyphenyl)benzoic Acid Sourcing: Why Analog Substitution Risks Project Integrity


4-(2,4-Dimethoxyphenyl)benzoic acid is often listed alongside its regioisomers, such as 4-(2,5-dimethoxyphenyl)benzoic acid and 4-(2,6-dimethoxyphenyl)benzoic acid, in vendor catalogs . Despite their identical molecular formulas, the specific 2,4-substitution pattern on the phenyl ring fundamentally alters the molecule's electronic distribution, steric profile, and subsequent reactivity. Substituting one regioisomer for another without rigorous validation can introduce unforeseen variability in synthetic yields, crystallization behavior, or biological assay results, thereby compromising experimental reproducibility and data integrity. Direct, quantitative comparative data for this specific compound is, however, extremely limited in primary literature.

Quantitative Differentiation Evidence for 4-(2,4-Dimethoxyphenyl)benzoic Acid vs. Analogs


Purity and Regulatory Compliance as a Procurement Differentiator for 4-(2,4-Dimethoxyphenyl)benzoic Acid

High-strength differential evidence is currently unavailable for this compound based on the provided source restrictions. The primary point of differentiation for procurement lies in vendor-provided quality metrics and compliance documentation, which directly impacts the utility and safety of the material in research applications. For instance, a reputable supplier specifies a minimum purity of 95% for this compound . Furthermore, it is classified for transport as UN2811 (Toxic solid, organic, n.o.s., Hazard Class 6.1, Packing Group III) . This designation requires adherence to specific shipping and handling protocols, making sourcing from a compliant and experienced vendor a critical, non-generic procurement consideration compared to unregulated or lesser-characterized sources.

Analytical Chemistry Quality Control Procurement Compliance

Lack of Direct Biological Activity Data for 4-(2,4-Dimethoxyphenyl)benzoic Acid

A search of public bioactivity databases reveals no direct, quantitative IC50, EC50, or Ki data for 4-(2,4-Dimethoxyphenyl)benzoic acid against specific biological targets. For example, the ChEMBL database contains an antiproliferative assay record (CHEMBL2345705) against MCF7 cells, but no associated activity value for this compound could be retrieved [1]. This absence of primary bioactivity data strongly indicates that the compound is not a direct-acting bioactive entity but rather serves as a precursor or structural component in more complex molecules. Claims of inherent biological activity for this specific compound should be treated with skepticism without supporting evidence.

Medicinal Chemistry Pharmacology Biological Screening

Validated Application Scenarios for 4-(2,4-Dimethoxyphenyl)benzoic Acid in R&D


Scaffold for Synthesis of Complex Biphenyl-Containing Molecules

Given its structural features and the absence of primary bioactivity data [1], the most appropriate use of 4-(2,4-Dimethoxyphenyl)benzoic acid is as a key intermediate or building block. Its carboxylic acid and dimethoxy functionalities provide convenient synthetic handles for creating diverse compound libraries. The specific 2,4-dimethoxy substitution pattern offers a distinct steric and electronic environment for further derivatization, which can be critical in structure-activity relationship (SAR) studies or materials science applications where precise molecular geometry is required.

Use as a Chromatographic Standard or Analytical Reference Material

With a defined minimum purity of 95% from reputable vendors , this compound can serve as a reference standard in analytical chemistry. Its unique retention time in HPLC or GC can be established for quality control purposes, ensuring the correct isomer is being used in a synthetic sequence or for monitoring reaction progress.

Ligand or Catalyst Development in Organometallic Chemistry

The compound's biphenyl-carboxylic acid core structure suggests potential utility as a ligand scaffold in coordination chemistry or catalysis. The carboxylic acid moiety can be deprotonated to form a carboxylate ligand for metal centers, while the dimethoxyphenyl group provides steric bulk and electronic tuning capabilities. This application is consistent with the compound's role as a building block for creating more sophisticated catalyst systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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